molecular formula C10H17NSn B14747624 N,1,1,1-Tetramethyl-N-phenylstannanamine CAS No. 1076-10-4

N,1,1,1-Tetramethyl-N-phenylstannanamine

Cat. No.: B14747624
CAS No.: 1076-10-4
M. Wt: 269.96 g/mol
InChI Key: QYVHQABAJCFXFR-UHFFFAOYSA-N
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Description

N,1,1,1-Tetramethyl-N-phenylstannanamine is a chemical compound with the molecular formula C10H17NSi It is a silanamine derivative, characterized by the presence of a silicon atom bonded to a nitrogen atom, which is further substituted with phenyl and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,1,1,1-Tetramethyl-N-phenylstannanamine typically involves the reaction of phenylamine with tetramethylsilane in the presence of a catalyst. The reaction is carried out under controlled conditions, often requiring an inert atmosphere to prevent unwanted side reactions. The reaction can be represented as follows:

[ \text{PhNH}_2 + \text{Si(CH}_3\text{)}_4 \rightarrow \text{PhN(Si(CH}_3\text{)}_3} ]

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N,1,1,1-Tetramethyl-N-phenylstannanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to facilitate the reaction.

Major Products Formed

    Oxidation: Siloxanes

    Reduction: Silanes

    Substitution: Various substituted silanamines depending on the substituent introduced.

Scientific Research Applications

N,1,1,1-Tetramethyl-N-phenylstannanamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.

    Industry: Utilized in the production of advanced materials such as silicone-based polymers and coatings.

Mechanism of Action

The mechanism of action of N,1,1,1-Tetramethyl-N-phenylstannanamine involves its interaction with specific molecular targets. The silicon-nitrogen bond plays a crucial role in its reactivity, allowing it to form stable complexes with various substrates. The pathways involved in its action include:

    Formation of Stable Complexes: The compound can form stable complexes with biomolecules, enhancing its potential as a drug delivery agent.

    Catalytic Activity: It can act as a catalyst in certain chemical reactions, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethyl-1,4-phenylenediamine
  • 1,1,3,3-Tetramethyl-1,3-diphenyldisilazane

Uniqueness

N,1,1,1-Tetramethyl-N-phenylstannanamine is unique due to its specific structural features, such as the presence of a silicon atom bonded to a nitrogen atom with phenyl and tetramethyl groups. This unique structure imparts distinct chemical properties, making it valuable in various applications.

Properties

CAS No.

1076-10-4

Molecular Formula

C10H17NSn

Molecular Weight

269.96 g/mol

IUPAC Name

N-methyl-N-trimethylstannylaniline

InChI

InChI=1S/C7H8N.3CH3.Sn/c1-8-7-5-3-2-4-6-7;;;;/h2-6H,1H3;3*1H3;/q-1;;;;+1

InChI Key

QYVHQABAJCFXFR-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)[Sn](C)(C)C

Origin of Product

United States

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